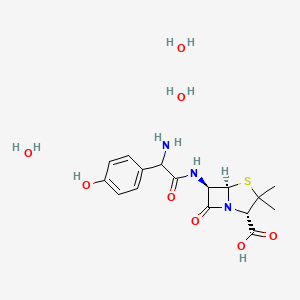

Amoxicillin trihydrate impurity D

Description

BenchChem offers high-quality Amoxicillin trihydrate impurity D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amoxicillin trihydrate impurity D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H25N3O8S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1 |

InChI Key |

MQXQVCLAUDMCEF-LHKJIHSLSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

A Methodical Approach to the Structure Elucidation of Amoxicillin Trihydrate Impurity D: A Technical Guide for Pharmaceutical Scientists

Introduction

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a critical tool in modern medicine. Its efficacy, however, is intrinsically linked to its purity. The manufacturing and storage of Amoxicillin can lead to the formation of various impurities, which may impact the drug's safety and therapeutic effect. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[1][2][3] The ICH Q3A(R2) and Q3B(R2) guidelines, in particular, establish a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively, making impurity profiling a non-negotiable aspect of pharmaceutical development.[1][4][5][6]

Among the known related substances of Amoxicillin, Impurity D holds significant importance. It is a specified degradation product, meaning it is consistently observed and requires close monitoring.[7] This guide provides an in-depth, field-proven methodology for the complete structure elucidation of Amoxicillin Impurity D. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, presenting a self-validating analytical workflow that ensures scientific rigor and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals seeking a comprehensive understanding of this critical analytical challenge.

Chapter 1: The Target Molecule - Identity and Significance of Impurity D

A successful elucidation begins with a clear understanding of the target. This chapter defines Impurity D and explains its regulatory context.

Chemical Identity

Amoxicillin Impurity D is the common name for the primary hydrolytic degradation product of Amoxicillin.[7] Its structure is formed by the cleavage of the strained β-lactam ring.

-

IUPAC Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid[8][9][10]

-

Common Synonyms: Amoxicillin Penicilloic Acid, Amoxicillin Open Ring Impurity[8][10]

-

Molecular Weight: Approximately 383.42 g/mol [9]

Genesis: The Degradation Pathway

The formation of Impurity D is a direct consequence of the inherent chemical instability of the β-lactam ring in Amoxicillin, which is susceptible to nucleophilic attack, particularly by water.[11][12] This hydrolysis reaction is the principal degradation pathway, especially in aqueous solutions or under alkaline conditions.[7]

Caption: Formation pathway of Amoxicillin Impurity D.

Regulatory Significance

Under ICH guidelines, impurities are managed based on established thresholds.[1][2] The level at which an impurity is detected dictates the required action:

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be confirmed.

-

Qualification Threshold: The level above which toxicological data is required to justify the impurity's presence.[2][4]

As a specified impurity, Impurity D must be routinely monitored and controlled within the limits defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][8]

Chapter 2: The Analytical Blueprint - A Strategy for Elucidation

The Principle of Orthogonal Confirmation

Our strategy rests on a foundation of three analytical pillars:

-

Separation Science: To isolate the impurity from the parent drug and other related substances.

-

Mass Spectrometry: To determine the precise molecular weight and elemental composition.

-

NMR Spectroscopy: To map the molecular skeleton and confirm atom connectivity and stereochemistry.

By integrating these techniques, we create a self-validating system. The molecular formula derived from mass spectrometry must be consistent with the structure proposed by NMR, which in turn must correspond to the specific compound isolated by chromatography.

The Elucidation Workflow

The entire process follows a logical sequence, from generating the impurity to its final structural confirmation.

Caption: The integrated workflow for Impurity D structure elucidation.

Chapter 3: Sample Generation via Forced Degradation

To study an impurity, one must first possess it in a sufficient and detectable quantity. Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[11] This process is fundamental for developing stability-indicating methods and generating the target impurity for characterization.[11][13]

Rationale for Alkaline Hydrolysis

As Impurity D is the product of β-lactam ring hydrolysis, subjecting Amoxicillin to alkaline conditions is the most direct and efficient method to generate it. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

Experimental Protocol: Generation of Impurity D

This protocol is designed to generate a sample where Impurity D is a significant component, suitable for subsequent analytical investigation.

-

Stock Solution Preparation: Accurately weigh and dissolve Amoxicillin trihydrate reference standard in purified water to create a stock solution of approximately 1.0 mg/mL.

-

Stress Condition: Transfer a known volume of the stock solution to a volumetric flask. Add an equal volume of 0.015 M sodium hydroxide (NaOH) to initiate alkaline hydrolysis.

-

Incubation: Allow the mixture to stand at room temperature (approx. 25°C) for a controlled period (e.g., 60 minutes). The duration should be optimized to achieve the target degradation level.

-

Neutralization: Halt the degradation process by adding an equivalent volume of 0.015 M hydrochloric acid (HCl). This step is critical to prevent further reactions that could alter the impurity profile before analysis.[11]

-

Dilution: Dilute the neutralized solution with the appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Control Sample: Prepare a control sample by diluting the initial stock solution with mobile phase to the same final concentration, without subjecting it to the stress conditions.

Chapter 4: Chromatographic Separation

With a stressed sample in hand, the next critical step is to separate Impurity D from the parent Amoxicillin and any other degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its robustness and effectiveness in separating polar analytes.[14][15]

The Stability-Indicating Method

A key requirement of this workflow is that the analytical method be "stability-indicating." This means the method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradation products, and excipients. The specificity of the HPLC method is paramount.

Experimental Protocol: RP-HPLC-UV Method

The following is a representative protocol for the separation of Amoxicillin and Impurity D.

| Parameter | Specification | Rationale |

| Instrumentation | HPLC or UPLC System with PDA/UV Detector | Standard equipment for pharmaceutical analysis. UPLC provides faster run times and higher resolution.[14] |

| Column | Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm or equivalent | C8 or C18 columns are effective for retaining and separating the polar compounds of interest.[14] |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 5.0 | A buffered aqueous phase is necessary to control the ionization state of the analytes and ensure reproducible retention.[14] |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the reversed-phase column. |

| Gradient Program | Time-based linear gradient (e.g., 5% to 40% B over 15 min) | A gradient is essential to elute all compounds of interest with good peak shape and resolution within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[14] |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[13] |

| Detection Wavelength | 230 nm | A suitable wavelength for detecting both Amoxicillin and its related impurities, which share similar chromophores.[14][15] |

| Injection Volume | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |

Chapter 5: Mass Spectrometry for Molecular Identification

Chromatography provides the separation, but it does not, on its own, confirm identity. Coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive step for confirming the molecular weight of the eluting peaks.

The Power of LC-MS

As the separated compounds exit the HPLC column, they are ionized (typically using Electrospray Ionization, ESI) and enter the mass spectrometer, which acts as a highly sensitive molecular scale. This allows for the assignment of a mass-to-charge ratio (m/z) to the peak corresponding to Impurity D, providing powerful evidence for its identity.

Experimental Protocol: LC-MS Analysis

The HPLC method from Chapter 4 can be directly coupled to a mass spectrometer with the following typical parameters.

| Parameter | Specification | Rationale |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode is effective for these analytes, which readily accept a proton to form [M+H]⁺ ions.[16] |

| Mass Range | m/z 100 - 1000 | This range comfortably covers the molecular weights of Amoxicillin and its expected impurities. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 100 - 150 °C | Assists in the desolvation of the eluent spray.[16] |

Expected Data and Interpretation

The analysis of the stressed sample by LC-MS should reveal a peak at the retention time corresponding to Impurity D with an m/z value that matches its expected molecular weight.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |

| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.10 | 366.11 |

| Impurity D | C₁₆H₂₁N₃O₆S | 383.12 | 384.12 |

The detection of a peak with an m/z of approximately 384.12 provides strong, confirmatory evidence that the separated compound is indeed Amoxicillin Impurity D. Further confirmation can be achieved using high-resolution mass spectrometry (HRMS) to verify the elemental composition.

Chapter 6: NMR Spectroscopy for Unambiguous Structure Confirmation

While LC-MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous proof of structure.[7] NMR elucidates the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular architecture.

The Definitive Evidence

For structure elucidation, ¹H NMR is the primary experiment. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key diagnostic evidence for the formation of Impurity D is the change in the signals corresponding to the protons on the β-lactam ring.

Key Diagnostic Signals: Amoxicillin vs. Impurity D

-

Amoxicillin: The ¹H NMR spectrum will show characteristic signals for the two protons on the β-lactam ring, typically as doublets around 5.5 ppm.

-

Impurity D: Upon hydrolysis and opening of the β-lactam ring, these two proton signals will disappear from their characteristic region and be replaced by new signals at different chemical shifts, confirming the structural transformation.

Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the complete connectivity of the molecule, leaving no doubt as to its structure.[7]

Experimental Protocol: Sample Preparation and Analysis

-

Isolation: The impurity must first be isolated in a pure form, typically using preparative or semi-preparative HPLC.

-

Sample Preparation: The purified fraction is lyophilized to remove the mobile phase. The resulting solid is then dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H, ¹³C, and 2D spectra.

Conclusion

The structure elucidation of Amoxicillin Impurity D is a prime example of the rigorous analytical science that underpins modern pharmaceutical development. It is not a task accomplished by a single measurement but by a carefully constructed, multi-technique workflow. By systematically applying forced degradation, high-performance chromatographic separation, mass spectrometric identification, and definitive NMR confirmation, a scientist can build an unassailable case for the impurity's structure. This integrated approach, grounded in the principles of orthogonal analysis, ensures the highest degree of scientific integrity, provides trustworthy data for regulatory submissions, and ultimately contributes to the safety and efficacy of pharmaceutical products.

References

- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.

- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.

- Amoxicillin trihydrate impurity D | C16H25N3O8S | CID 22817448. PubChem.

- Impurities in new drug substances Q3A (R2). (2006). ICH.

- ICH harmonised tripartite guideline - impurities in new drug products. ICH.

- Amoxicillin EP Impurities and USP Rel

- A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities. Benchchem.

- amoxicillin impurity standard (BP 748). CWS ABROAD.

- Quality Guidelines. ICH.

- Amoxicillin-Impurities.

- Amoxicillin impurity standard British Pharmacopoeia (BP) Reference Standard 61336-70-7. Sigma-Aldrich.

- Application Note: Forced Degradation Studies of Amoxicillin for Impurity Profiling. Benchchem.

- A Comparative Guide to Inter-Laboratory Analysis of Amoxicillin Impurities. Benchchem.

- amoxicillin impurity standard. LGC Standards.

- Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies.

- Synthesis and Characterization of Potential Impurities in Amoxicillin. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.

- Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont.

- Amoxicillin EP Impurity D (Sodium Salt) | CAS 68728-47-2. Veeprho.

- AMOXICILLIN TRIHYDRATE IMP. D (EP) AS SODIUM SALT:(4S)-2-[[[(2R) - ChemicalBook. (2023). ChemicalBook.

- C16H21N3NaO6S | 68728-47-2. Benchchem.

- NMR measurements for amoxicillin and zein in CD 3 O/D 2 O, 9:1. (a)...

- amoxicillin ep impurity d | amoxicillin usp rc d. All-Amine.

- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO.

- Amoxicillin EP Impurity D. Alentris Research Pvt. Ltd.. 7ND1E=)

Sources

- 1. tasianinch.com [tasianinch.com]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. database.ich.org [database.ich.org]

- 5. pmda.go.jp [pmda.go.jp]

- 6. ICH Official web site : ICH [ich.org]

- 7. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 8. veeprho.com [veeprho.com]

- 9. allmpus.com [allmpus.com]

- 10. alentris.org [alentris.org]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

- 13. akjournals.com [akjournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. agilent.com [agilent.com]

- 16. scholarship.claremont.edu [scholarship.claremont.edu]

Amoxicillin Trihydrate Impurity D: Technical Guide to Identity, Formation, and Analysis

Introduction & Strategic Relevance

In the development of beta-lactam antibiotics, impurity profiling is not merely a regulatory checkbox but a critical safety determinant. Amoxicillin Impurity D (European Pharmacopoeia designation) represents one of the most significant degradation products of Amoxicillin Trihydrate. Known chemically as Amoxicillin Penicilloic Acid , it results from the hydrolytic opening of the beta-lactam ring—the pharmacophore responsible for antibacterial activity.

For researchers and quality control scientists, Impurity D serves as a primary indicator of moisture ingress, improper storage (hydrolytic stress), or formulation instability. Its presence correlates directly with a loss of potency and, critically, an increased risk of hypersensitivity reactions, as penicilloic acids are major antigenic determinants in penicillin allergies.

Chemical Identity & Synonyms

The nomenclature for this impurity varies across regulatory bodies. The following table consolidates its identity for cross-reference in global dossiers (EP, USP, BP).

Table 1: Chemical Identity Profile

| Parameter | Detail |

| Common Name | Amoxicillin Penicilloic Acid |

| EP Designation | Amoxicillin Impurity D |

| USP Designation | Amoxicillin Related Compound D |

| IUPAC Name | (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid |

| CAS Number | 1642629-94-4 (Diacid form) 68728-47-2 (Sodium salt) |

| Molecular Formula | C₁₆H₂₁N₃O₆S |

| Molecular Weight | 383.42 g/mol |

| Structure Description | Ring-opened beta-lactam derivative (thiazolidine ring remains intact; beta-lactam ring hydrolyzed to a secondary amine and carboxylic acid). |

Formation Mechanism & Degradation Pathway

The formation of Impurity D is the primary degradation pathway of Amoxicillin in aqueous solution, particularly under basic conditions or in the presence of beta-lactamase enzymes.

Mechanism of Action[2][3]

-

Hydrolysis: The strained four-membered beta-lactam ring is susceptible to nucleophilic attack by water (or hydroxide ions).

-

Ring Opening: The amide bond in the beta-lactam ring breaks, relieving ring strain and forming a free carboxylic acid group and a secondary amine. This product is Impurity D (Penicilloic Acid) .

-

Secondary Degradation: Impurity D is an intermediate. Under acidic conditions or prolonged storage, it can undergo internal cyclization (dehydration) to form Amoxicillin Diketopiperazine (Impurity C) .

Visualization: Degradation Pathway

The following diagram illustrates the sequential degradation from the API to its major metabolites.

Caption: Stepwise degradation pathway of Amoxicillin. The primary hydrolytic event yields Impurity D, which may further cyclize to Impurity C under specific pH conditions.

Analytical Characterization (HPLC Protocol)

Detecting Impurity D requires a stability-indicating method capable of resolving the polar, open-ring acid from the intact API and other related compounds. The following protocol is synthesized from standard pharmacopeial methods (USP <621>, EP) and validated literature.

Standardized HPLC Protocol

This method utilizes a phosphate buffer system to maintain the ionization state of the carboxylic acid groups, ensuring reproducible retention times.

Method Principle: Reversed-Phase Chromatography (RP-HPLC) with Gradient Elution.

| Parameter | Experimental Condition |

| Column | C18 (L1 designation), 250 mm × 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent). |

| Mobile Phase A | Phosphate Buffer (pH 5.0): Dissolve 6.8 g of monobasic potassium phosphate ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) : Buffer (pH 5.0) [Ratio 95:5 or similar] |

| Gradient Profile | Time (min) | % Mobile Phase A | % Mobile Phase B 0.0 | 98 | 2 2.0 | 98 | 2 25.0 | 80 | 20 40.0 | 20 | 80 45.0 | 98 | 2 |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C (Ambient) |

| Detection | UV at 230 nm (Primary) or 254 nm. |

| Injection Volume | 10–20 µL |

| Retention Order | Impurity D typically elutes before Amoxicillin due to increased polarity from the free carboxylic acid group formed during ring opening. |

Protocol Validation Notes

-

System Suitability: The resolution (

) between Amoxicillin and Impurity D should be -

pH Criticality: The pH of Mobile Phase A is critical. At pH < 4.0, the carboxylic acid groups protonate, significantly altering retention time and peak shape. Ensure precise pH adjustment.

-

Sample Preparation: Prepare standards in Mobile Phase A. Analyze within 4-6 hours as Impurity D can form spontaneously in solution.

Toxicology & Safety Implications

Impurity D is not merely a marker of chemical instability; it possesses distinct biological relevance.

-

Allergenicity: The penicilloic acid structure (Impurity D) acts as a major antigenic determinant . When conjugated with serum proteins (forming penicilloyl-protein conjugates), it triggers the IgE-mediated hypersensitivity reactions associated with penicillin allergies.

-

Potency Loss: The conversion of Amoxicillin to Impurity D is a 1:1 loss of active drug. Regulatory limits (typically NMT 1.0% or similar depending on the monograph) are set to ensure efficacy and minimize anaphylactic risk.

-

Handling: As a sensitizer, pure standards of Impurity D must be handled with extreme caution in the laboratory. Use a fume hood and appropriate PPE (gloves, respirator) to prevent inhalation or skin contact, which can induce sensitization in analysts.

References

-

European Directorate for the Quality of Medicines (EDQM). Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia (Ph.[1][2] Eur.).

-

United States Pharmacopeia (USP). Amoxicillin Capsules Monograph: Organic Impurities.[3] USP-NF.[3]

-

Gozlan, I., et al. (2013). "Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination."[4] Chemosphere, 91(7), 985-992.

-

Nagaraju, P., et al. (2014). "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(1), 59-64.

-

Deshpande, A. (2018). "Robust Analysis of Amoxicillin, Antibiotic by HPLC."[5] MicroSolv Technology Application Note.

Sources

Technical Whitepaper: Characterization and Control of Amoxicillin Impurity D (Amoxicilloic Acid)

Executive Summary

In the development and stability testing of Amoxicillin Trihydrate, Impurity D (Amoxicilloic Acid) represents the primary degradation product resulting from the hydrolysis of the

This guide provides a definitive technical characterization of Amoxicillin Impurity D, detailing its physicochemical properties, mechanistic formation pathways, and validated protocols for its detection and control.

Identity & Physicochemical Properties[1]

Amoxicillin Impurity D is pharmacopoeially defined (EP/USP) as the open-ring hydrolysis product of amoxicillin. Unlike the parent drug, it lacks antibacterial activity due to the rupture of the pharmacophore (

Table 1: Physicochemical Core Data

| Parameter | Technical Specification |

| Common Name | Amoxicillin Impurity D |

| Pharmacopoeial Name | Amoxicilloic acids (EP); Amoxicillin Related Compound D (USP) |

| Chemical Name (IUPAC) | (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid |

| Molecular Formula | C₁₆H₂₁N₃O₆S |

| Molecular Weight | 383.42 g/mol |

| CAS Registry Number | 1642629-94-4 (Free acid); 68728-47-2 (Sodium salt) |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in water (pH dependent), dilute acids, and alkalis; sparingly soluble in organic solvents.[1][2][3] |

| Key Functional Groups | Thiazolidine ring, Free carboxylic acid (formed from |

Expert Insight: The molecular weight of 383.42 g/mol corresponds to the free acid form. If you are using a reference standard labeled as the "Sodium Salt" (often used for better stability), the molecular weight will be approximately 405.40 g/mol . Always verify the Certificate of Analysis (CoA) to apply the correct salt correction factor during quantitative calculations.

Mechanistic Formation: The Hydrolysis Pathway

The formation of Impurity D is the thermodynamic "sink" of amoxicillin degradation in aqueous environments. The strained four-membered

-

pH Extremes: Acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic; alkaline conditions provide strong hydroxide nucleophiles.

-

Moisture: High humidity during storage accelerates this pathway in the solid state (Amoxicillin Trihydrate).

-

Enzymes:

-lactamases bacteria produce enzymes that mimic this hydrolysis to confer resistance.

Pathway Visualization

The following diagram illustrates the degradation logic, moving from the active drug to the inactive Impurity D.

Figure 1: The primary hydrolytic degradation pathway of Amoxicillin leading to Impurity D. Note that Impurity D can further degrade into Impurity C (Amoxicillin Diketopiperazine) under specific conditions, but Impurity D is the direct product of ring opening.[4]

Analytical Strategy: Detection and Control

Detecting Impurity D requires a robust Reverse Phase HPLC (RP-HPLC) method. Because Impurity D is more polar than Amoxicillin (due to the extra carboxylic acid group formed upon ring opening), it typically elutes earlier than the main peak in reverse-phase chromatography.

Protocol: Validated HPLC Method for Impurity D

Objective: Separate Amoxicillin from Impurity D and other related substances (Impurity A, B, C).[5]

1. Chromatographic Conditions

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).

-

Why: Provides sufficient hydrophobic interaction to retain the polar zwitterionic species.

-

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 with dilute KOH.

-

Expert Note: pH 5.0 is critical. At this pH, the ionization of the carboxylic groups and the amine is controlled, ensuring sharp peak shapes and reproducible retention times.

-

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[6]

-

Mode: Gradient Elution (See Table 2).

-

Flow Rate: 1.0 - 1.5 mL/min.[6]

-

Detection: UV at 230 nm .[6]

-

Why: 230 nm detects the amide bonds and the aromatic ring. While 254 nm is common for aromatics, 230 nm often provides better sensitivity for the degradation products of penicillins.

-

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C (Ambient).

2. Gradient Program (Example)

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |

| 0.0 | 95 | 5 | Initial Equilibration |

| 5.0 | 95 | 5 | Isocratic Hold (Elution of polar impurities like Impurity D) |

| 25.0 | 60 | 40 | Gradient ramp to elute Amoxicillin & Dimers |

| 30.0 | 95 | 5 | Re-equilibration |

3. System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must pass these checks before running samples:

-

Resolution (Rs): > 2.0 between Amoxicillin and Impurity D (or nearest eluting peak).

-

Tailing Factor: < 2.0 for the Amoxicillin peak.[7]

-

Relative Standard Deviation (RSD): < 2.0% for replicate injections of the standard solution.

Regulatory & Safety Context

Regulatory Limits

According to ICH Q3B (R2) guidelines and specific monographs (EP/USP):

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Impurity D is a "specified impurity" in the pharmacopoeia. This means it has a specific limit, typically NMT (Not More Than) 1.0% in the drug substance, though tighter internal limits (e.g., NMT 0.15%) are often applied during release testing to account for growth during stability.

Toxicological Relevance

While Amoxicillin itself is non-toxic, the penicilloic acid (Impurity D) moiety acts as a hapten. It can covalently bind to serum proteins (via the opened

References

-

European Pharmacopoeia (Ph.[7][8] Eur.) 11th Edition. Amoxicillin Trihydrate Monograph (0260). Council of Europe. Available at: [Link]

-

Gozlan, I., et al. (2013). "Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination."[9] Chemosphere, 91(7), 985-992.

- Nagaraju, P., et al. (2014). "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(1), 125-131.

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Amoxicillin EP Impurity D | 1642629-94-4 [chemicea.com]

- 4. benchchem.com [benchchem.com]

- 5. CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 阿莫西林杂质D Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 9. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Formation of Amoxicillin Impurity D: Mechanism, Kinetics, and Analytical Characterization

Executive Summary

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring. This process leads to the formation of Amoxicillin Impurity D, chemically known as Amoxicilloic Acid or Amoxicillin Penicilloic Acid.[1][2][3] The presence of Impurity D is a critical quality attribute (CQA) in pharmaceutical manufacturing and formulation, as its formation signifies a loss of therapeutic efficacy and introduces a potential immunogenic risk.[1] Unlike the parent drug, Impurity D is devoid of antibacterial activity due to the destruction of the β-lactam pharmacophore.[1] This guide provides an in-depth analysis of the chemical mechanism driving the formation of Impurity D, outlines a robust analytical workflow for its detection and quantification, and discusses the critical factors influencing its rate of formation, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Amoxicillin and its Degradation Profile

The Amoxicillin Molecule: Structure and Function

Amoxicillin's bactericidal action is derived from its bicyclic penam nucleus, which features a highly strained four-membered β-lactam ring. This structural feature mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls. By acylating the transpeptidase enzyme, amoxicillin inhibits cell wall synthesis, leading to bacterial lysis. The integrity of this β-lactam ring is paramount to its antibiotic activity.

The Significance of Impurity Profiling in Pharmaceuticals

Impurity profiling is a mandatory aspect of pharmaceutical development and quality control, as stipulated by regulatory bodies and the International Council for Harmonisation (ICH). The presence of impurities, particularly degradation products, can adversely affect the safety and efficacy of the final drug product.[4][5] Stability-indicating analytical methods are therefore essential to ensure that any degradation products are adequately separated, identified, and quantified over the shelf-life of the product.

Amoxicillin Impurity D: A Primary Degradant of Concern

Amoxicillin Impurity D is the principal hydrolytic degradation product of amoxicillin.[1] It is designated as "Related Compound D" in the United States Pharmacopeia (USP) and "Impurity D" in the European Pharmacopoeia (Ph. Eur.).[1][6][7] Its formation is a direct indicator of exposure to destabilizing conditions such as moisture or non-neutral pH.[1] Given its classification as a major antigenic determinant, monitoring and controlling its levels are crucial for product safety and quality.[1]

The Chemical Mechanism of Impurity D Formation

Core Reaction: Hydrolysis of the β-Lactam Ring

The fundamental mechanism for the formation of Amoxicillin Impurity D is the hydrolysis of the amide bond within the β-lactam ring.[5][8][9] This reaction alleviates the significant ring strain of the four-membered ring, resulting in the formation of the thermodynamically more stable, ring-opened dicarboxylic acid derivative, amoxicilloic acid.[1]

The Nucleophilic Attack: A Step-by-Step Transformation

The reaction proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: A nucleophile, typically a water molecule or a hydroxide ion (under neutral to alkaline conditions), attacks the electrophilic carbonyl carbon of the β-lactam ring.[1]

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, leading to the cleavage of the C-N bond within the β-lactam ring. This step is irreversible and results in the formation of the penicilloic acid structure of Impurity D.

Key Influencing Factors: pH, Temperature, and Moisture

The rate of Impurity D formation is highly dependent on environmental conditions:

-

pH: The hydrolysis is catalyzed by both acid and base. Degradation is significantly accelerated under alkaline conditions due to the increased concentration of the potent hydroxide nucleophile.[5][10]

-

Moisture: As water is a reactant in the hydrolysis, its presence is a direct driver of degradation. Amoxicillin is formulated as a trihydrate to improve stability, but exposure to excess humidity during storage can accelerate impurity formation.[1]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature, which provides the necessary activation energy for the reaction.[10]

Sources

- 1. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Amoxicillin EP Impurity D | 1642629-94-4 [chemicea.com]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

Technical Whitepaper: Synthesis and Characterization of Amoxicillin Impurity D

This guide details the synthesis, isolation, and structural elucidation of Amoxicillin Impurity D (Amoxicillin Penicilloic Acid). It is designed for pharmaceutical scientists requiring high-purity reference standards for impurity profiling and stability studies in compliance with ICH Q3A/B guidelines.

Executive Summary

In the development of beta-lactam antibiotics, the stability of the beta-lactam ring is the primary quality attribute. Amoxicillin Impurity D (European Pharmacopoeia) is the penicilloic acid derivative formed via the hydrolytic opening of the strained beta-lactam ring. Unlike Impurity C (Amoxicillin Diketopiperazine), which is a cyclized secondary degradation product, Impurity D represents the primary hydrolytic degradant.

Accurate synthesis of Impurity D requires a protocol that selectively cleaves the beta-lactam bond without promoting the subsequent intramolecular cyclization to the diketopiperazine or decarboxylation to penilloic acid.

Chemical Identity & Target Profile[1][2][3][4][5]

| Attribute | Specification |

| Common Name | Amoxicillin Penicilloic Acid (Impurity D) |

| EP Designation | Amoxicillin Impurity D |

| USP Designation | Amoxicillin Related Compound D |

| IUPAC Name | (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid |

| CAS Number | 1642629-94-4 (Free acid) / 68728-47-2 (Sodium salt) |

| Molecular Formula | C₁₆H₂₁N₃O₆S |

| Molecular Weight | 383.42 g/mol |

| Origin | Hydrolytic degradation (Alkaline or Enzymatic) |

Degradation & Synthesis Logic

The formation of Impurity D is a competition between hydrolysis and cyclization. Under acidic conditions or high heat, the penicilloic acid (Impurity D) rapidly dehydrates to form the diketopiperazine (Impurity C). Therefore, controlled alkaline hydrolysis at moderate temperatures is the requisite pathway to isolate Impurity D.

Reaction Pathway Visualization

The following diagram illustrates the critical branching point between Impurity D and Impurity C.

Figure 1: Mechanistic pathway showing the hydrolytic opening of Amoxicillin to Impurity D and the subsequent risk of cyclization to Impurity C.

Experimental Protocol: Selective Synthesis

Reagents and Materials

-

Precursor: Amoxicillin Trihydrate (API Grade, >99%).

-

Reagent: 1.0 M Sodium Hydroxide (NaOH).

-

Solvent: Deionized Water (Milli-Q), Acetonitrile (HPLC Grade).

-

Quenching Agent: 1.0 M Hydrochloric Acid (HCl).

Step-by-Step Methodology

This protocol utilizes a pH-controlled hydrolysis to maximize yield while minimizing secondary degradation.

-

Preparation: Suspend 5.0 g of Amoxicillin Trihydrate in 50 mL of deionized water at 20°C. The API will not fully dissolve initially.

-

Alkaline Hydrolysis:

-

Slowly add 1.0 M NaOH dropwise while monitoring pH.

-

Target pH: 9.0 – 10.0 .[1] Note: Do not exceed pH 11.0 to avoid epimerization.

-

Stir the solution for 45–60 minutes. The solution should become clear as the salt form of the penicilloic acid is generated.

-

-

Reaction Monitoring:

-

Analyze an aliquot by HPLC every 15 minutes.

-

Endpoint: Disappearance of the Amoxicillin peak (< 1.0%) and appearance of the earlier eluting Impurity D peak.

-

-

Neutralization (Critical Step):

-

Once the reaction is complete, immediately adjust the pH to 7.0 using 1.0 M HCl.

-

Warning: Do not acidify below pH 5.0, as this catalyzes the conversion to Impurity C (Diketopiperazine).

-

-

Lyophilization:

-

Freeze-dry the neutral solution to obtain the crude sodium salt of Impurity D as an off-white hygroscopic solid.

-

Purification (Preparative HPLC)

For analytical standard grade (>95% purity), desalting and purification are required.

-

Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

-

Mobile Phase A: 0.01 M Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 0% B to 10% B over 20 minutes. (Impurity D is highly polar).

-

Fraction Collection: Collect the major peak eluting shortly after the void volume.

-

Isolation: Lyophilize fractions to yield the purified ammonium salt or free acid.

Characterization & Structural Elucidation

High-Performance Liquid Chromatography (HPLC)

Impurity D is significantly more polar than Amoxicillin due to the formation of the second free carboxylic acid group.

-

RRT (Relative Retention Time): ~0.4 to 0.5 (relative to Amoxicillin).

-

Detection: UV at 230 nm (End absorption, as the beta-lactam carbonyl is lost).

Mass Spectrometry (LC-MS/ESI)

-

Ionization Mode: Positive ESI (+).

-

Theoretical Mass: 383.42 Da.[3]

-

Observed [M+H]⁺: 384.1 m/z.

-

Interpretation: The mass shift of +18 Da relative to Amoxicillin (365 Da) confirms the addition of water (Hydrolysis).

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the shift of the protons attached to the beta-lactam ring (H-5 and H-6).

| Proton/Carbon | Amoxicillin (Beta-Lactam) | Impurity D (Open Chain) | Diagnostic Change |

| H-5 / H-6 | ~5.4 - 5.5 ppm (Multiplets) | ~4.2 - 4.5 ppm | Upfield shift due to ring strain relief. |

| C=O (Lactam) | ~174 ppm | ~178 - 180 ppm | Shift from strained amide to free acid/carboxylate. |

| Gem-dimethyl | Distinct singlets | Distinct singlets | Remains intact (Thiazolidine ring stable). |

Infrared Spectroscopy (FT-IR)

-

Beta-Lactam Carbonyl: The characteristic sharp band at ~1775 cm⁻¹ (present in Amoxicillin) is absent in Impurity D.

-

Carboxylate: Appearance of broad bands at 1600–1650 cm⁻¹ (C=O stretching of carboxylate/amide).

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and purification of Amoxicillin Impurity D.

References

-

European Pharmacopoeia (Ph.[4][2][5] Eur.) . Monograph: Amoxicillin Trihydrate. 10th Edition. Strasbourg, France: Council of Europe.[6] Available at: [Link]

-

Panghal, S., & Singh, R. (2014).[6] "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302.[6] Available at: [Link]

- Nogueira, F., et al. (2015). "Degradation products of amoxicillin: Synthesis and characterization." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. veeprho.com [veeprho.com]

- 2. akjournals.com [akjournals.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Sodium Salt (Penicilloic Acids of Amoxicillin Sodium Salt) [lgcstandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data (NMR, MS, IR) of Amoxicillin Trihydrate Impurity D: An In-Depth Technical Guide

Executive Summary

In the lifecycle of β-lactam antibiotics, the management and characterization of degradation products are critical quality attributes (CQAs). Amoxicillin Impurity D (European Pharmacopoeia designation), chemically known as amoxicilloic acid, is the primary thermodynamic sink and hydrolytic degradation product of amoxicillin[1]. Formed via the rupture of the highly strained β-lactam ring, this impurity lacks antimicrobial efficacy but serves as a critical stability-indicating marker and potential immunogenic determinant.

This whitepaper provides an authoritative, in-depth synthesis of the spectroscopic data (LC-MS/MS, NMR, and ATR-FTIR) required to definitively characterize Amoxicillin Impurity D. By detailing the causality behind experimental choices and providing self-validating protocols, this guide equips analytical scientists with the framework necessary for rigorous pharmaceutical quality control.

Chemical Identity & Structural Architecture

Amoxicillin Impurity D is formed when the bicyclic penam nucleus of the parent active pharmaceutical ingredient (API) is exposed to moisture or pH excursions (optimally stable only between pH 4.0 and 6.0)[1]. The nucleophilic attack of water or hydroxide ions on the β-lactam carbonyl carbon cleaves the four-membered ring, yielding a thiazolidine ring with a free dicarboxylic acid tail (penicilloic acid derivative)[2].

Fig 1. Hydrolytic degradation pathway of Amoxicillin to Impurity D.

Mass Spectrometry (LC-ESI-MS/MS) Profiling

Causality & Mechanistic Insights

Electrospray Ionization (ESI) in positive mode is the gold standard for ionizing Amoxicillin Impurity D. The primary amine on the side chain readily accepts a proton, yielding a robust pseudo-molecular ion

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The loss of ammonia (

Data Presentation

Table 1: LC-ESI-MS/MS Fragment Assignments for Amoxicillin Impurity D

| Precursor Ion (m/z) | Product Ion (m/z) | Structural Assignment / Neutral Loss | Diagnostic Utility |

| 384.1223 | 367.0 | General amine confirmation | |

| 384.1223 | 323.0 | Primary Quantifying Ion | |

| 384.1223 | 189.0 | Cleavage of side-chain amide | Qualifier Ion |

| 384.1223 | 160.0 | Thiazolidine ring cleavage | Hallmark of penicilloic acids |

| 384.1223 | 107.0 | Hydroxytropylium ion | Phenol ring confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insights

The transition from intact amoxicillin to Impurity D drastically alters the

When acquiring spectra in Deuterium Oxide (

Data Presentation

Table 2:

| Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment |

| 7.30 | Doublet (d, J = 8 Hz), 2H | Aromatic CH (ortho to alkyl chain) |

| 6.89 | Doublet (d, J = 8.4 Hz), 2H | Aromatic CH (ortho to hydroxyl group) |

| 4.35 | Doublet (d, J = 7.2 Hz), 1H | Thiazolidine/Aliphatic CH |

| 3.29 | Singlet (s), 1H | Thiazolidine C3-H |

| 1.38 | Singlet (s), 3H | Gem-dimethyl ( |

| 1.17 | Singlet (s), 3H | Gem-dimethyl ( |

Infrared (IR) Spectroscopy

Causality & Mechanistic Insights

Infrared spectroscopy offers the most definitive, rapid, and self-validating proof of Impurity D formation. The intact β-lactam ring of amoxicillin possesses an unusually high C=O stretching frequency (~1770

When the ring hydrolyzes to form Impurity D, this strain is entirely relieved. The 1770

Data Presentation

Table 3: ATR-FTIR Band Assignments [4]

| Wavenumber ( | Intensity / Shape | Functional Group Assignment |

| ~3277 | Broad, Strong | O-H and N-H stretching |

| 2969, 2919 | Medium | Aliphatic C-H stretching |

| 1648 | Strong | Amide I (C=O stretching of opened ring) |

| 1575 | Strong | Carboxylate asymmetric stretch / Amide II |

| 1510 | Medium | Aromatic C=C stretching |

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness, the following workflows are designed as self-validating systems. Every step includes an internal logic check to prevent false positives.

Fig 2. Orthogonal analytical workflow for structural confirmation of Impurity D.

Protocol A: Forced Degradation & Isolation

-

Hydrolysis: Dissolve 250 mg of Amoxicillin Trihydrate in 2.5 mL of

. Adjust to pH 12 using 10 M NaOH. -

Kinetic Monitoring (Self-Validation): Monitor the reaction via HPLC at 230 nm. The protocol is validated only when the parent amoxicillin peak completely disappears, ensuring no intact API contaminates the downstream spectra.

-

Quenching: Immediately neutralize to pH 7.0 using 5 M HCl to prevent secondary decarboxylation into amoxicillin penilloic acid[2]. Lyophilize the resulting solution.

Protocol B: LC-MS/MS Acquisition

-

Sample Prep: Reconstitute 1 mg of the lyophilized powder in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the primary amine, maximizing the

signal. -

Chromatography: Inject onto a C18 analytical column using a gradient elution.

-

MS/MS Tuning: Operate the mass spectrometer in ESI+ mode. Set the precursor ion to m/z 384.12 and monitor the Multi-Reaction Monitoring (MRM) transitions 384

323 and 384

Protocol C: ATR-FTIR Acquisition

-

Background Scan: Acquire a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal to subtract ambient

and water vapor. -

Sample Scan: Place 2-3 mg of the solid lyophilized powder directly onto the crystal. Apply pressure using the anvil.

-

Validation Check: Inspect the 1770

region. If a peak is present, the hydrolysis was incomplete. If absent, and a strong 1648

References

-

[3] A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. nih.gov. 3

-

[4] Synthesis and Antibacterial Activity of Ionic Liquids and Organic Salts Based on Penicillin G and Amoxicillin hydrolysate Derivatives against Resistant Bacteria. mdpi.com. 4

-

[1] C16H21N3NaO6S | 68728-47-2 - Benchchem. benchchem.com. 1

-

[2] Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. researchgate.net. 2

Sources

- 1. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Physicochemical properties of "Amoxicillin trihydrate impurity D"

Technical Whitepaper: Physicochemical Characterization & Control of Amoxicillin Impurity D (Amoxicilloic Acids)

Executive Summary

In the high-stakes environment of beta-lactam antibiotic development, Amoxicillin Impurity D (Amoxicilloic acid) represents the primary degradation vector of Amoxicillin Trihydrate. Unlike process-related impurities, Impurity D is a stability-indicating parameter, directly correlating with the hydrolytic opening of the beta-lactam ring—the pharmacophore responsible for antibacterial activity.

This guide provides a definitive physicochemical profile and control strategy for Impurity D. It moves beyond basic monograph descriptors to explain the why and how of its formation, detection, and suppression, designed for researchers requiring actionable technical intelligence.

Part 1: Molecular Identity & Structural Elucidation

Amoxicillin Impurity D is chemically identified as Amoxicilloic Acid . It is formed when the strained four-membered beta-lactam ring of Amoxicillin undergoes hydrolysis. This ring-opening event destroys the drug's antibacterial efficacy and creates a dicarboxylic acid species with distinct solubility and chromatographic behaviors.

Chemical Identifiers

| Parameter | Technical Specification |

| Common Name | Amoxicillin Impurity D (EP/BP); Amoxicillin Related Compound D (USP) |

| Chemical Name (IUPAC) | (2S,4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid |

| CAS Number | 1642629-94-4 (Diacid form); 68728-47-2 (Sodium salt) |

| Molecular Formula | C₁₆H₂₁N₃O₆S |

| Molecular Weight | 383.42 g/mol |

| Structural Feature | Open beta-lactam ring; presence of two free carboxyl groups.[1][2][3][4][5][6] |

Formation Mechanism (The Degradation Pathway)

The formation of Impurity D is the thermodynamic "sink" for Amoxicillin in aqueous environments. The reaction is catalyzed by extremes of pH (both acid and base) and by beta-lactamase enzymes.

-

Mechanism: Nucleophilic attack (usually by water or hydroxide) on the carbonyl carbon of the beta-lactam ring.

-

Result: The C-N bond cleaves, relieving ring strain and generating a secondary amine and a new carboxylic acid group.

Figure 1: The hydrolytic degradation pathway of Amoxicillin to Impurity D and subsequent decarboxylation.

Part 2: Physicochemical Properties

Understanding the shift in properties from Amoxicillin to Impurity D is critical for method development.

Solubility & Polarity

-

Polarity Shift: Impurity D is significantly more polar than Amoxicillin. The ring opening exposes a second ionizable carboxyl group (

). -

Chromatographic Implication: In Reverse-Phase HPLC (RP-HPLC), Impurity D elutes earlier (shorter retention time) than the parent Amoxicillin peak due to its increased affinity for the aqueous mobile phase.

Acid-Base Profile (pKa)

While Amoxicillin is amphoteric (pKa values approx. 2.4, 7.4, 9.6), Impurity D possesses an additional acidic center.

-

pKa 1 (Carboxyl 1): ~2.8 (Thiazolidine carboxyl)

-

pKa 2 (Carboxyl 2): ~3.5 (Newly formed from beta-lactam)

-

pKa 3 (Amine): ~7.4

-

pKa 4 (Phenol): ~9.6

Expert Insight: The proximity of the two carboxyl pKa values means that at pH 4.0–5.0 (common mobile phase pH), Impurity D carries a significant negative charge density, necessitating careful buffer selection to prevent peak tailing.

Spectral Characteristics

-

UV Maxima: 230 nm and 274 nm.[7]

-

Chromophore: The phenolic side chain remains intact. Therefore, Impurity D has a UV extinction coefficient similar to Amoxicillin, allowing for relative response factor (RRF) assumptions close to 1.0 in early development, though standard calibration is required for compendial methods.

Part 3: Analytical Methodologies (The "How-To")

This protocol is designed to be self-validating . The key success criterion is the resolution (

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify Impurity D at levels <0.15% (ICH Q3B limit).

| Parameter | Condition | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) | Provides necessary hydrophobic interaction to retain the polar impurity slightly. |

| Mobile Phase A | 0.05 M Phosphate Buffer, pH 5.0 | pH 5.0 ensures ionization of carboxyls while keeping the amine protonated, optimizing peak shape. |

| Mobile Phase B | Acetonitrile : Buffer (95:5) | Organic modifier for gradient elution. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 5 µm columns. |

| Detection | UV at 230 nm | Maximizes sensitivity for the amide/carboxyl backbone. |

| Injection Vol | 10 - 20 µL | Sufficient mass load for trace detection. |

Experimental Workflow

-

Buffer Preparation: Dissolve 6.8 g of

in 900 mL water. Adjust pH to 5.0 ± 0.1 with dilute KOH. Dilute to 1000 mL. -

Standard Preparation: Dissolve Amoxicillin Impurity D standard in Mobile Phase A. Note: Do not use pure methanol as diluent; it can induce degradation or esterification artifacts.

-

System Suitability (Self-Validating Step):

-

Inject a mixture of Amoxicillin and Impurity D.

-

Requirement: Resolution (

) between Impurity D (Relative Retention Time ~0.53) and Amoxicillin (RRT 1.[7]0) must be > 2.0. -

Requirement: Tailing factor for Impurity D must be < 2.0 (indicates proper pH control).

-

Figure 2: Analytical workflow for the quantification of Impurity D with built-in suitability checks.

Part 4: Stability & Control Strategies

Critical Control Points (CCPs)

-

pH Sensitivity: Impurity D formation is first-order with respect to hydroxide ion concentration. Formulation pH must be maintained between 4.5 and 6.0 to minimize hydrolysis.

-

Moisture: As a hydrolysis product, Impurity D levels rise significantly in high-humidity storage. Amoxicillin Trihydrate is stable, but amorphous content or wet granulation processes can accelerate the conversion to Impurity D.

Formulation Mitigation

-

Buffer Systems: Use Citrate or Phosphate buffers to lock pH in the stability window.

-

Water Activity (

): For oral suspensions, control

References

-

European Pharmacopoeia (Ph.[7][8] Eur.) . Amoxicillin Trihydrate Monograph 0260. Council of Europe.

-

United States Pharmacopeia (USP) . Amoxicillin Job Aid to Assist with Dossier Preparation. USP Global Health Impact Programs.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22817448, Amoxicillin trihydrate impurity D.

-

BenchChem . Comparative Guide to HPLC Method Validation for Amoxicillin and its Related Impurities.

-

Gozlan, I., et al. Amoxicillin-degradation products formed under controlled environmental conditions. Chemosphere, 2013.[9]

Sources

- 1. allmpus.com [allmpus.com]

- 2. veeprho.com [veeprho.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. alentris.org [alentris.org]

- 5. Amoxicillin Ttrihydrate | C16H25N3O8S | CID 21960594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usp.org [usp.org]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

Technical Guide: The Role of Amoxicillin Trihydrate Impurity D (Penicilloic Acid) in Antibiotic Stability Studies

Executive Summary

In the lifecycle of β-lactam antibiotics, stability is synonymous with safety. For Amoxicillin Trihydrate, the degradation profile is dominated by the hydrolysis of the β-lactam ring. Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) serves as the primary sentinel for this hydrolytic failure.

Unlike process impurities that can be purged during crystallization, Impurity D is a degradation product formed post-manufacture. Its presence in stability studies is a direct quantitative indicator of moisture ingress, improper pH buffering, or thermal stress. Furthermore, as a penicilloic acid derivative, it possesses significant immunogenic potential, making its control not just a quality metric, but a patient safety imperative.

This guide provides a technical deep-dive into the formation, detection, and control of Impurity D, moving beyond standard pharmacopoeial monographs to explain the why and how of robust stability protocols.

Chemical Identity and Mechanistic Formation[1]

To control Impurity D, one must understand its origin. It is not a random byproduct; it is the thermodynamic sink of the amoxicillin molecule in aqueous environments.

Chemical Profile[2]

-

Pharmacopoeial Designation: Amoxicillin Impurity D (EP), Amoxicillin Related Compound D (USP)[4]

-

Chemical Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid[4][1][2][3][5]

-

Molecular Formula:

[1][3]

The Degradation Pathway (The "Hydrolysis Trap")

The core structural vulnerability of Amoxicillin is the four-membered β-lactam ring. This ring is highly strained and susceptible to nucleophilic attack by water (hydrolysis).

-

Initiation: Water molecules attack the carbonyl carbon of the β-lactam ring.

-

Ring Opening: The C-N bond cleaves, relieving ring strain.

-

Formation: The result is Amoxicillin Penicilloic Acid (Impurity D) .[4]

-

Secondary Degradation: Under acidic conditions, Impurity D can further decarboxylate to form Amoxicillin Penilloic Acid, or cyclize to form Impurity C (Diketopiperazine) under different pH conditions.

Critical Insight: Impurity D is often the precursor to other degradants. High levels of D indicate active hydrolysis, while high levels of secondary degradants suggest the hydrolysis occurred long ago.

Figure 1: The central role of Impurity D in the hydrolytic degradation cascade of Amoxicillin.[6]

Role in Stability Studies

In stability protocols (ICH Q1A), Impurity D is the specific marker for Hydrolytic Stability .

Why Monitor Impurity D?

| Parameter | Role of Impurity D |

| Packaging Integrity | A spike in Impurity D in blister packs confirms moisture permeation (failure of PVC/PVDC or Al/Al barrier). |

| Formulation pH | Amoxicillin is most stable at pH 5.8–6.5. Impurity D formation accelerates rapidly below pH 4.0 (acid hydrolysis) and above pH 8.0 (base hydrolysis). |

| Reconstitution | In oral suspensions, Impurity D is the limiting factor for shelf-life (typically 7–14 days) after adding water. |

Safety Implications (E-E-A-T)

From a toxicological standpoint, penicilloic acids (Impurity D) are implicated in hypersensitivity reactions. They can form conjugates with serum proteins (haptenization), potentially triggering IgE-mediated anaphylaxis in sensitized individuals. Therefore, controlling Impurity D is not just about potency loss; it is about minimizing immunogenic risks.

Analytical Strategy: Validated HPLC Protocol

Separating Impurity D from the main Amoxicillin peak and Impurity C (Diketopiperazine) requires a precise gradient method. Isocratic methods often fail to resolve Impurity D from the solvent front or the main peak due to its high polarity (two carboxylic acid groups).

Method Principles

-

Column: C18 (Octadecylsilane), end-capped. The high polarity of Impurity D requires a column capable of retaining polar compounds (or starting with low organic %).

-

Mobile Phase A: Phosphate buffer (pH 5.0).[7] Note: pH 5.0 is chosen to ionize the carboxylic acids for consistent retention.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV at 230 nm (optimal for the amide backbone) or 254 nm.

Step-by-Step Workflow

Figure 2: Analytical workflow for the separation and quantification of Amoxicillin Impurity D.

Critical Resolution Criteria

To ensure data integrity, the method must demonstrate:

-

Resolution (

): > 2.0 between Impurity D and Amoxicillin. -

Tailing Factor: < 2.0 for the Impurity D peak (often tails due to dual carboxyl groups).

-

Relative Retention Time (RRT): Impurity D typically elutes at an RRT of ~0.2 to 0.4 relative to Amoxicillin (it is much more polar).

Forced Degradation Protocol (Case Study)

To validate the method's ability to detect Impurity D, a forced degradation study is required.[7]

Protocol: Acid/Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of Amoxicillin Trihydrate.

-

Stress Condition (Acid): Add 0.1N HCl. Store at room temperature for 1-4 hours.

-

Stress Condition (Base): Add 0.1N NaOH. Store at room temperature for 10-30 minutes. (Note: Amoxicillin degrades extremely fast in base; monitor closely to prevent total destruction).

-

Neutralization: Neutralize exactly to pH 5.0 before injection to prevent on-column degradation.

-

Observation:

-

Acid Stress: Expect moderate formation of Impurity D and Penilloic acid.

-

Base Stress: Expect rapid and massive conversion to Impurity D (Penicilloic acid).

-

Interpretation: If your method shows a single peak for Amoxicillin but the assay value drops without new peaks appearing, your method is not stability-indicating . You must see the rise of Impurity D corresponding to the loss of Amoxicillin.

References

-

European Pharmacopoeia (Ph.[4][7][8] Eur.) . Amoxicillin Trihydrate Monograph. 11th Edition. Strasbourg, France: EDQM. (Source for Impurity D designation).

-

[Link]

-

- United States Pharmacopeia (USP). Amoxicillin Tablets Monograph. USP-NF 2023.

-

International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

-

[Link]

-

-

Deshpande, A. et al. (2011). "Degradation of Amoxicillin in Aqueous Solution: Kinetics and Mechanism." Journal of Pharmaceutical Sciences. (Mechanistic insight into hydrolysis).

-

[Link]

-

-

PubChem. Amoxicillin Trihydrate Impurity D (Compound Summary).

-

[Link]

-

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Amoxicillin EP Impurity D | 1642629-94-4 [chemicea.com]

- 3. allmpus.com [allmpus.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Advanced HPLC Method Development for the Quantitation of Amoxicillin Trihydrate Impurity D

Executive Summary

In pharmaceutical drug development and quality control, the rigorous monitoring of impurities is a critical quality attribute (CQA) mandated by regulatory agencies to prevent potential toxic or immunogenic effects[1]. Amoxicillin Impurity D, chemically identified as amoxicillin penicilloic acid, represents the primary thermodynamic sink and hydrolytic degradation product of the beta-lactam antibiotic amoxicillin[2].

This application note provides an in-depth, self-validating analytical protocol for the separation and quantitation of Amoxicillin and Impurity D. Designed for analytical scientists, this guide moves beyond standard procedural lists to explain the physicochemical causality behind method parameters, ensuring robust method transfer and regulatory compliance (ICH Q2/Q3).

Mechanistic Background & Chemical Rationale

Understanding the molecular architecture of the analyte is the foundation of robust method development. Amoxicillin features a highly strained bicyclic penam nucleus. Impurity D is formed via the nucleophilic attack and subsequent rupture of this beta-lactam ring[2].

Unlike the parent active pharmaceutical ingredient (API), Impurity D features a thiazolidine ring with a free dicarboxylic acid tail[2]. Amoxicillin exhibits a U-shaped stability profile, demonstrating maximum stability at its zwitterionic isoelectric point (pH 4.0 to 6.0)[2]. Excursions in pH or moisture during storage or sample preparation directly accelerate the formation of Impurity D[2].

Caption: Thermodynamic degradation pathway of Amoxicillin to Impurity D via beta-lactam ring hydrolysis.

Analytical Strategy & Method Rationale

To accurately quantify Impurity D without inducing artificial, on-column degradation during the analysis, the HPLC method must operate strictly within the API's stability window.

-

Mobile Phase pH (The Causality of pH 5.0): A monobasic potassium phosphate buffer adjusted to pH 5.0 ± 0.1 is selected[3],[4]. This specific pH serves a dual purpose: it minimizes the hydrolytic degradation of amoxicillin during the run and ensures consistent partial ionization of Impurity D's dicarboxylic acid groups, yielding reproducible retention times[2],[4].

-

Stationary Phase: An octadecylsilyl (C18) or C8 silica gel column (e.g., 250 mm × 4.6 mm, 5 µm) provides the necessary hydrophobic retention for these highly polar substances[5],[4].

-

Detection: UV detection at 230 nm is optimal for capturing the absorbance of the conjugated systems in both the parent drug and its degradation products[3].

Experimental Protocol

The following protocol establishes a self-validating system. Critical Insight: Amoxicillin degrades rapidly in aqueous solutions at room temperature. All sample preparations must be maintained at 4°C and injected within 6 hours to prevent the artificial elevation of Impurity D[4].

Materials & Reagents

-

Amoxicillin Trihydrate Reference Standard (USP/EP)[4].

-

Amoxicillin Impurity D Sodium Salt Reference Standard (CAS: 68728-47-2)[2],[6].

-

HPLC-Grade Acetonitrile and Milli-Q Water[5].

-

Monobasic Potassium Phosphate (

) and 45% Potassium Hydroxide (KOH)[4].

Step-by-Step Preparation

-

Diluent/Buffer Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 5.0 ± 0.1 using a 45% (w/w) solution of potassium hydroxide[4]. Filter through a 0.45 µm membrane.

-

Mobile Phase A: 100% Buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Standard Solution (System Suitability): Prepare a solution containing 1.2 mg/mL of Amoxicillin RS and spike with 0.012 mg/mL (1.0%) of Impurity D RS in the Diluent[5],[4].

-

Sample Solution: Disperse the amoxicillin formulation in the Diluent to obtain a nominal concentration of 1.2 mg/mL. Sonicate for 15 minutes, filter through a 0.5-µm or finer pore size filter, and transfer to an amber HPLC vial[4].

Caption: Step-by-step analytical workflow ensuring self-validating system suitability for Impurity D.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | C18 or C8, 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS)[4] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C[3] |

| Injection Volume | 10 µL[3] |

| Detection Wavelength | UV at 230 nm[3] |

| Elution Mode | Gradient (See Table 2) |

Table 2: Gradient Elution Program

Note: A gradient is essential to elute highly retained late-eluting impurities while maintaining resolution for early eluters like Impurity D[1],[3].

| Time (min) | Mobile Phase A (Buffer pH 5.0) % | Mobile Phase B (Acetonitrile) % |

| 0.0 | 99 | 1 |

| 5.0 | 99 | 1 |

| 20.0 | 80 | 20 |

| 25.0 | 80 | 20 |

| 26.0 | 99 | 1 |

| 35.0 | 99 | 1 |

System Suitability & Method Validation

A method is only as reliable as its system suitability test (SST). Before analyzing unknown samples, the system must validate itself against the following pharmacopeial criteria[4].

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | Ensures baseline separation for accurate integration[4]. | |

| Column Efficiency (N) | Confirms stationary phase integrity and optimal kinetics[4]. | |

| Tailing Factor ( | Prevents peak overlap caused by secondary silanol interactions[4]. | |

| Injection Precision | RSD | Verifies autosampler accuracy and detector stability[4]. |

Validation Metrics: When fully validated according to ICH Q2(R1) guidelines, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for amoxicillin related substances typically fall below 0.045% and 0.086% (w/w), respectively, ensuring trace-level quantitation[5].

Troubleshooting Guide

-

Issue: Co-elution of Impurity D and Amoxicillin.

-

Causality: Drift in mobile phase pH alters the ionization state of Impurity D's dicarboxylic acids.

-

Solution: Recalibrate the pH meter and prepare a fresh buffer exactly at pH 5.0. If co-elution persists due to matrix effects, consider adding an ion-pairing reagent (e.g., 0.01% - 0.5% tetrabutylammonium hydroxide) to enhance the separation of complex impurity profiles[3].

-

-

Issue: Increasing Impurity D area counts over consecutive injections.

-

Causality: In-situ hydrolytic degradation of the sample in the autosampler.

-

Solution: Ensure the autosampler thermostat is set strictly to 4°C and discard any sample solutions older than 6 hours[4].

-

References

-

Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. Available at: [Link]

- Method for detecting impurities in amoxicillin granules (CN108693293B). Google Patents.

-

RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. Available at:[Link]

Sources

- 1. agilent.com [agilent.com]

- 2. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]

- 3. CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents [patents.google.com]

- 4. usp.org [usp.org]

- 5. akjournals.com [akjournals.com]

- 6. (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Sodium Salt (Penicilloic Acids of Amoxicillin Sodium Salt) [lgcstandards.com]

Advanced LC-MS/MS Protocol for the Sensitive Detection of Amoxicillin Trihydrate Impurity D

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS methodology for the quantitation of Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) in Amoxicillin Trihydrate active pharmaceutical ingredients (API) and finished dosage forms.

While standard pharmacopeial methods (EP/USP) rely on HPLC-UV, the increasing demand for trace-level analysis (<0.05%) and the poor UV chromophore of the hydrolyzed penicilloic acid structure necessitate the specificity of tandem mass spectrometry. This protocol addresses the critical challenges of polarity-retention and in-solution stability , providing a self-validating workflow compliant with ICH Q2(R2) guidelines.

Chemical Context & Mechanistic Insight

Target Analyte: Amoxicillin Impurity D (EP/USP designation) Chemical Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3][4] Common Name: Amoxicillin Penicilloic Acid.[3][4][5][6]

The Degradation Mechanism

Impurity D is the primary hydrolysis product of Amoxicillin. The

Clinical Relevance: Unlike simple inert byproducts, penicilloic acids are the major antigenic determinants (penicilloyl determinants) responsible for penicillin hypersensitivity (allergic reactions). Therefore, strict control of Impurity D is a safety-critical quality attribute.

Figure 1: Mechanistic pathway of Amoxicillin degradation to Impurity D and subsequent MS/MS fragmentation.

Method Development Strategy

Chromatographic Challenge: Polarity

Impurity D contains two free carboxylic acid groups and a secondary amine, making it amphoteric and highly polar. On standard C18 columns, it elutes near the void volume (

Strategic Choice: Polar-Embedded C18 or Aqueous-Stable C18 (Aq). We utilize a column capable of 100% aqueous conditions to maximize retention of the polar penicilloic acid without phase collapse.

Mass Spectrometry Strategy

-

Ionization: ESI Positive mode (

). Although it has carboxylic acids, the amine allows for positive ionization, which generally offers better sensitivity and compatibility with the acidic mobile phases used for Amoxicillin stability. -

Precursor: m/z 384.1 (

). -

Transitions: The decarboxylation of the penicilloic acid moiety is a dominant and specific fragmentation pathway.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Amoxicillin Impurity D (Certified Reference Material, >95% purity).

-

Internal Standard (IS): Amoxicillin-d4 or Ampicillin (structural analog). Note: Deuterated IS is preferred to compensate for matrix effects.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

-

Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Critical Step)

Warning: Amoxicillin degrades rapidly in solution at room temperature. All sample prep must be performed at 4°C.

-

Diluent: 0.1% Formic Acid in Water : Acetonitrile (95:5 v/v). High aqueous content prevents precipitation of the polar impurity while acidic pH stabilizes the parent drug.

-

Stock Solution (Impurity D): Dissolve 1.0 mg Impurity D in 10 mL Diluent (0.1 mg/mL). Store at -20°C.

-

Sample Solution: Weigh 50 mg Amoxicillin Trihydrate sample. Dissolve in 50 mL cold Diluent (1.0 mg/mL).

-

Filtration: Filter through 0.22 µm PVDF syringe filter (discard first 1 mL).

-

Storage: Transfer immediately to autosampler vials and keep at 4°C.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) | Low dispersion for sharp peaks. |

| Column | Agilent Zorbax SB-Aq (150 x 2.1 mm, 1.8 µm) | "Aq" phase retains polar acids in 100% aqueous start. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier.[7] |

| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |

| Temp | 25°C | Lower temp improves separation of isomers. |

| Injection | 2.0 µL | Low volume prevents solvent effects. |

Gradient Profile:

-

0.0 min: 0% B (Hold for 2 min to trap Impurity D)

-

2.0 min: 0% B

-

8.0 min: 40% B

-

8.1 min: 95% B (Wash)

-

10.0 min: 95% B

-

10.1 min: 0% B (Re-equilibrate for 4 min)